1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro-
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Overview
Description
2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE is a complex organic compound that features a unique structure combining a cyclohepta-thieno-quinoline core with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE typically involves multi-step organic reactions. One common approach is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl-substituted heterocycles, such as:
- tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
- indolo[2,3-b]quinoxalines
Uniqueness
What sets 2-(TERT-BUTYL)-2,3,4,7,8,9,10,11-OCTAHYDRO-1H-CYCLOHEPTA[4,5]THIENO[2,3-B]QUINOLIN-12-AMINE apart is its unique combination of a cyclohepta-thieno-quinoline core with a tert-butyl group. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H28N2S |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
15-tert-butyl-9-thia-11-azatetracyclo[8.8.0.02,8.012,17]octadeca-1(18),2(8),10,12(17)-tetraen-18-amine |
InChI |
InChI=1S/C20H28N2S/c1-20(2,3)12-9-10-15-14(11-12)18(21)17-13-7-5-4-6-8-16(13)23-19(17)22-15/h12H,4-11H2,1-3H3,(H2,21,22) |
InChI Key |
UIGZOJDTJKYSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C3C4=C(CCCCC4)SC3=N2)N |
Origin of Product |
United States |
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